molecular formula C18H15FO4 B13012254 Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate

Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate

Cat. No.: B13012254
M. Wt: 314.3 g/mol
InChI Key: YKUCGNZXTMEHFE-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a prop-2-yn-1-yl group attached to a benzoate moiety, which is further substituted with a 4-fluorobenzyl and a 3-methoxy group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄, in aqueous or organic solvents.

    Reduction: LiAlH₄, hydrogen gas with palladium catalyst, in solvents like ether or ethanol.

    Substitution: Nucleophiles like amines or thiols, in basic conditions using bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alkanes or alkenes.

    Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atom.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-yn-1-yl group allows for versatile chemical modifications, while the 4-fluorobenzyl and 3-methoxy groups contribute to its biological properties.

Properties

Molecular Formula

C18H15FO4

Molecular Weight

314.3 g/mol

IUPAC Name

prop-2-ynyl 4-[(4-fluorophenyl)methoxy]-3-methoxybenzoate

InChI

InChI=1S/C18H15FO4/c1-3-10-22-18(20)14-6-9-16(17(11-14)21-2)23-12-13-4-7-15(19)8-5-13/h1,4-9,11H,10,12H2,2H3

InChI Key

YKUCGNZXTMEHFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC=C(C=C2)F

Origin of Product

United States

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